3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of scientific research and industrial applications. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for aromatic rings, providing enhanced metabolic stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the ring-opening of [1.1.1]propellane followed by multi-step chemical transformations to append functional groups at the bridgehead positions . Another approach involves the use of Grignard reagents to incorporate bicyclo[1.1.1]pentane units into larger molecular frameworks .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often relies on scalable synthetic methods such as carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods allow for the efficient production of large quantities of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activity and its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The unique three-dimensional structure of the bicyclo[1.1.1]pentane scaffold allows it to fit into binding sites that are not accessible to flat aromatic rings. This can result in enhanced binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound is similar in structure but has a methoxycarbonyl group instead of an ethylphenyl group.
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Another similar compound with a phenyl group instead of an ethylphenyl group.
Uniqueness
The uniqueness of 3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid lies in its specific substitution pattern, which can impart different physical and chemical properties compared to its analogues. This can lead to variations in biological activity, solubility, and metabolic stability, making it a distinct and valuable compound for various applications.
Properties
IUPAC Name |
3-(3-ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-10-4-3-5-11(6-10)13-7-14(8-13,9-13)12(15)16/h3-6H,2,7-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAPBOCFFXPZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C23CC(C2)(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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